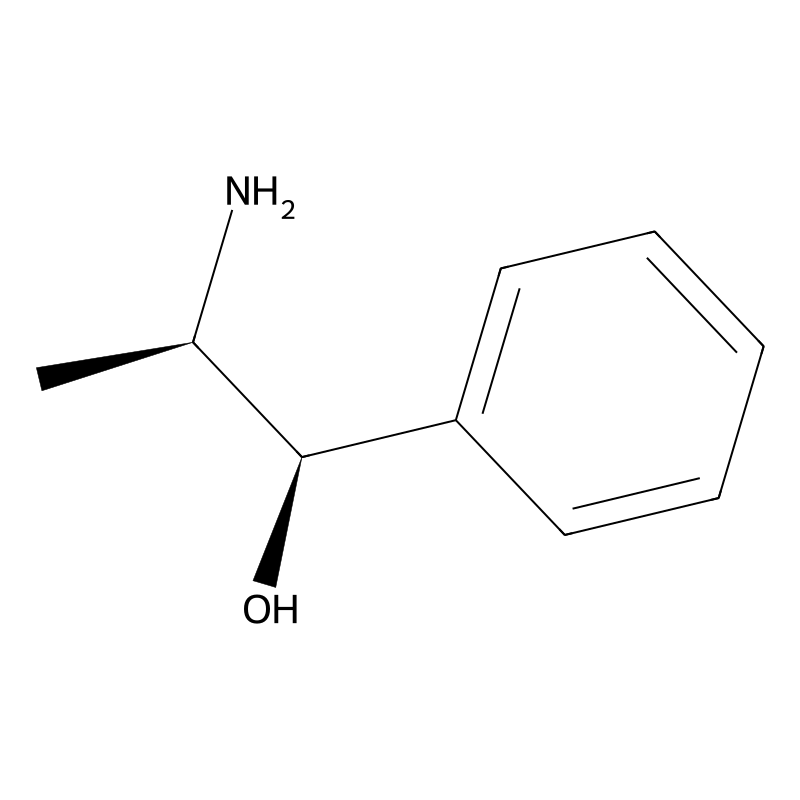

Norephedrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in water and alcohol

Canonical SMILES

Isomeric SMILES

Norephedrine (phenylpropanolamine) is a highly versatile, primary phenethylamine alkaloid and chiral amino alcohol widely procured as a resolving agent, chiral auxiliary precursor, and pharmaceutical intermediate. Characterized by its primary amine and secondary hydroxyl functional groups, it serves as a foundational building block in asymmetric synthesis. Unlike its N-methylated analog ephedrine, norephedrine is a stable, free-flowing solid at room temperature, which significantly enhances its processability, weighing accuracy, and handling in industrial environments [1]. Its specific stereochemical and structural properties make it an indispensable reagent for synthesizing complex polyketides, chiral oxazolidinones, and specialized active pharmaceutical ingredients where secondary amines fail to provide the necessary hydrogen-bonding or steric geometries.

Substituting norephedrine with closely related analogs such as ephedrine or pseudoephedrine frequently results in process failures or inverted stereochemical outcomes. Ephedrine possesses a secondary amine (N-methyl group) that fundamentally alters its hydrogen-bonding capacity and steric bulk, preventing its use in protocols requiring primary sulfonamides, such as the Abiko-Masamune anti-aldol reaction. Furthermore, pseudoephedrine-based auxiliaries often exhibit conformational lability at the nitrogen center, severely compromising diastereoselectivity in carbon-carbon bond-forming steps [1]. From a material handling perspective, ephedrine's low melting point makes it prone to melting and clumping during standard transit and storage, whereas norephedrine remains a process-friendly solid, dictating its preference in scalable manufacturing.

Thermal Stability and Solid-State Handling Superiority

Norephedrine exhibits vastly superior thermal stability for solid-state handling compared to ephedrine. The racemic form of norephedrine maintains a melting point of 101–101.5 °C, ensuring it remains a free-flowing crystalline solid under all standard ambient and transit conditions. In stark contrast, ephedrine is a waxy solid with a low melting point of 34–39 °C, making it highly susceptible to melting, clumping, and degradation in warm laboratory or industrial environments [1].

| Evidence Dimension | Melting point and solid-state stability |

| Target Compound Data | 101–101.5 °C (stable solid) |

| Comparator Or Baseline | Ephedrine (34–39 °C, waxy/low-melting solid) |

| Quantified Difference | +62 to +67 °C higher melting point |

| Conditions | Standard atmospheric pressure, ambient storage |

Ensures accurate weighing, prevents material loss due to melting during transit, and eliminates the need for specialized temperature-controlled storage.

Elimination of Cryogenic Requirements in Asymmetric Aldol Reactions

In the synthesis and application of chiral oxadiazinone auxiliaries for asymmetric aldol reactions, norephedrine provides a massive operational advantage over ephedrine. Studies demonstrate that enolate formation and subsequent aldehyde addition using (1R,2S)-norephedrine-based oxadiazinones can be successfully conducted at 0 °C while maintaining excellent diastereoselectivity. Conversely, the equivalent (1R,2S)-ephedrine-based oxadiazinones require strict cryogenic conditions (-78 °C) to achieve comparable stereocontrol [1].

| Evidence Dimension | Operational temperature for asymmetric aldol addition |

| Target Compound Data | 0 °C (Norephedrine-based auxiliary) |

| Comparator Or Baseline | -78 °C (Ephedrine-based auxiliary) |

| Quantified Difference | 78 °C reduction in cooling requirements |

| Conditions | Titanium-mediated asymmetric aldol reaction |

Significantly reduces energy costs and simplifies reactor design by eliminating the need for extreme cryogenic infrastructure during the scale-up of chiral intermediates.

Exclusive Access to Anti-Aldol Architectures via Abiko-Masamune Protocol

Norephedrine is strictly required for the synthesis of 1,2-anti aldol products via the Abiko-Masamune protocol. The primary amine of norephedrine allows for the formation of a highly specific N-tosyl sulfonamide ester, which directs the boron enolate transition state to yield >95% anti-aldol products. Ephedrine, possessing a secondary N-methyl amine, cannot form this critical sulfonamide hydrogen-bonding network, and standard oxazolidinones derived from it typically default to syn-aldol products [1].

| Evidence Dimension | Diastereoselectivity in aldol additions |

| Target Compound Data | >95% anti-aldol selectivity (via N-tosyl norephedrine ester) |

| Comparator Or Baseline | Syn-aldol preference (Ephedrine/Evans-type auxiliaries) |

| Quantified Difference | Complete inversion of major diastereomer (anti vs. syn) |

| Conditions | Boron-mediated enolization and aldehyde addition |

Procuring norephedrine is mandatory for chemists needing to selectively synthesize 1,2-anti polyketide architectures, as ephedrine cannot access this specific transition state.

Superior Chiral Induction in Photochemical Reductions

Norephedrine acts as a highly efficient chiral inductor in the photochemical reduction of aryl alkyl ketones within zeolite media. Due to its primary amine functionality acting as an optimal electron donor, norephedrine achieves up to 68% enantiomeric excess (ee) in these specialized photoreductions. In identical systems, secondary amines like ephedrine and pseudoephedrine yield significantly lower stereocontrol, producing the target alcohols in less than 30% ee [1].

| Evidence Dimension | Enantiomeric excess (ee) in photoreduction |

| Target Compound Data | 68% ee |

| Comparator Or Baseline | Ephedrine (<30% ee) |

| Quantified Difference | >38% absolute increase in enantiomeric excess |

| Conditions | Photoreduction of aryl alkyl ketones in chirally modified NaY zeolites |

Provides superior electron-transfer-mediated stereocontrol, making it the preferred chiral inductor for specialized photochemical syntheses.

Precursor for Abiko-Masamune Chiral Auxiliaries

Norephedrine is the foundational starting material for synthesizing N-tosyl norephedrine esters. These auxiliaries are indispensable in complex natural product and polyketide synthesis for reliably generating 1,2-anti aldol stereocenters, an application where N-methylated analogs like ephedrine are structurally incompatible due to their secondary amine nature [3].

Scale-Up of Asymmetric Oxadiazinone Chemistry

For industrial or pilot-scale asymmetric synthesis, norephedrine-derived oxadiazinones are the optimal choice. They allow critical enolization and carbon-carbon bond-forming steps to proceed at 0 °C rather than -78 °C, bypassing the need for specialized cryogenic reactors while maintaining high diastereomeric purity [2].

Resolving Agent for Racemic Acids

Leveraging its primary amine and solid-state stability, norephedrine is heavily utilized in diastereomeric salt resolution. It is a proven resolving agent in pharmaceutical manufacturing, where its high melting point ensures robust crystallization, easier filtration, and reproducible recovery compared to low-melting waxy alternatives like ephedrine [1].

Chiral Inductor in Solid-State Photochemistry

Norephedrine is the preferred chiral electron donor for the asymmetric photoreduction of ketones in constrained media (such as zeolites). Its primary amine structure provides superior stereocontrol (up to 68% ee) compared to secondary amine analogs, making it highly valuable for advanced photochemical methodology development [4].

References

- [1] PubChem Compound Summary for CID 9294, Ephedrine. National Center for Biotechnology Information.

- [2] Hitchcock, S. R., et al. 'Intramolecular Chiral Relay at Stereogenic Nitrogen. Synthesis and Application of a New Chiral Auxiliary Derived from (1R,2S)-Norephedrine and Acetone.' The Journal of Organic Chemistry, 69(3), 2004, 714-718.

- [3] Davies, S. G., et al. 'Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.' Tetrahedron Letters, 2009.

- [4] Joy, A., et al. 'Enantioselective Photoreduction of Arylalkyl Ketones via Restricting the Reaction to Chirally Modified Zeolite Cages.' Organic Letters, 2(6), 2000, 783-786.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Decomposition

Melting Point

101-101.5 °C

Solid. Mol wt: 187.69, mp: 194 °C. Soluble in water. /Hydrochloride/

UNII

Drug Indication

Therapeutic Uses

The Food and Drug Administration (FDA) is issuing a public health advisory concerning phenylpropanolamine hydrochloride. This drug is widely used as a nasal decongestant (in over-the-counter and prescription drug products) and for weight control (in over-the-counter drug products). FDA is taking steps to remove phenylpropanolamine from all drug products and has requested that all drug companies discontinue marketing products containing phenylpropanolamine. Phenylpropanolamine has been marketed for many years. A recent study reported that taking phenylpropanolamine increases the risk of hemorrhagic stroke (bleeding into the brain or into tissue surrounding the brain) in women. Men may also be at risk. Although the risk of hemorrhagic stroke is very low, FDA recommends that consumers not use any products that contain phenylpropanolamine.

/Experimental/ Pregnancy rhinitis is common and very troublesome for many women. Today, no safe and effective treatment is available for this condition. The aim of this placebo-controlled double-blind study was to evaluate the decongestive effect of phenylpropanolamine (PPA 50 mg) twice daily for seven days in 38 women with pregnancy rhinitis. In the morning, before starting the course of treatment, and two to three hours after taking the last dose of the study-medicine in the morning on the eighth day, recordings of the position of the nasal mucosal surface were made with rhinostereometry. Every evening, the women filled in a questionnaire about their symptoms on a scale from 0-9 (0 = no symptoms, 9 = extremely severe symptoms). The effects of the drug on their blood pressure and other side-effects were also determined. The patients used a newly-evaluated telephone method to assess their daily symptoms. PPA 50 mg had a decongestive effect on the nasal mucosa, as measured with symptom scores and rhinostereometry. In the placebo group, this effect was found with rhinostereometry, but not on nasal stuffiness as judged by the symptom scores. The reason why the placebo group also experienced a decongestive effect after treatment may have been due to stress because the patients were in a hurry and such stress may have a decongestive effect on the nasal mucosa. No effects on the blood pressure or other side-effects were detected. In conclusion, this study shows that PPA 50 mg twice daily may be an effective and safe treatment in pregnancy rhinitis.

VET: A six-month-old kitten had congenital urethral sphincter mechanism incompetence due to urethral hypoplasia and associated uterine hypoplasia and vaginal aplasia. Diagnosis was based on radiographic examination, surgical exploration and histological examination of the lower urinary tract. Surgical correction resulted in a marked clinical improvement. The cat became fully continent following treatment with phenylpropanolamine.

For more Therapeutic Uses (Complete) data for PHENYLPROPANOLAMINE (6 total), please visit the HSDB record page.

Mechanism of Action

The mechanism of action of phenylpropanolamine has not been conclusively determined. The drug may directly stimulate adrenergic receptors but probably indirectly stimulates both A- and B-adrenergic receptors by releasing norepinephrine from its storage sites. It is believed that B-adrenergic effects result from stimulation of cyclic adenosine 3',5'-monophosphate (AMP) production by activation of the enzyme adenyl cyclase, whereas A-adrenergic effects result from inhibition of adenyl cyclase activity. With prolonged use or too frequent administration, indirectly acting sympathomimetics may deplete norepinephrine in sympathetic nerve endings and tachyphylaxis may develop. Tachyphylaxis induced by one indirectly acting sympathomimetic may result in refractoriness to other drugs of the same class. /Phenylpropanolamine hydrochloride/

Whether the alpha1- and alpha2-adrenoceptor mediated increases in diastolic blood pressure effected by phenylpropanolamine and its enantiomers are altered by, or independent of beta2-mediated vasodilation, or beta2-adrenoceptor blockade were studied in pithed rats. The pressor responses were enhanced in the presence of the antagonist ICI-118551 and diminished in the presence of albuterol. It was concluded that each form of phenylpropanolamine possesses the intrinsic ability to interact with all of the adrenoceptors in the system used and that the interaction with those adrenoceptors determines the net increase in diastolic blood pressure that follows the intravenous administration of the compounds. These findings have a bearing on the recent controversy regarding the use of beta-blocking agents in the treatment of overdosage of phenylpropanolamine.

Vapor Pressure

Absorption Distribution and Excretion

Phenylpropanolamine is well absorbed orally, and the peak blood concentration is attained within one to two hours. ... The drug is principally excreted unchanged; the major route of excretion is renal. Since phenylpropanolamine is a weak base, elimination is enhanced in acid urine.

Phenylpropanolamine is readily absorbed from the GI tract. Nasal decongestion reportedly occurs within 15-30 minutes after oral administration of 25 mg of phenylpropanolamine hydrochloride and appears to persist for 3 hours. Plasma concentrations of the drug required for a therapeutic effect are not known. In one study, peak plasma concentrations of 100 ng/mL were reached in 1-2 hours and concentrations remained greater than 60 ng/ml for 6 hours following oral administration of 50 mg of phenylpropanolamine hydrochloride to fasting adults. Following administration of 150 mg of an extended-release preparation of the drug, peak plasma concentrations of 300 ng/mL occurred after 3.5 hours and phenylpropanolamine concentrations remained greater than 180 ng/mL for 12 hours. /Phenylpropanolamine hydrochloride/

Animal studies indicate that phenylpropanolamine is distributed into various tissues and fluids, including /cerebrospinal fluid/ and brain. /Phenylpropanolamine hydrochloride/

The bioavailability and pharmacokinetics of phenylpropanolamine hydrochloride from a controlled release caplet and solution were studied in 12 male subjects, aged 18 to 36 yr, who received either a 75 mg caplet once daily or a 25 mg solution 3 times daily for 4 days. Maximum plasma concentrations, time to maximum concentration, and areas under the concentration-time curves are reported for both caplet and solution. The mean first order absorption rate constant, elimination half-life and lag time for the drug from the caplet were 0.488 ngxhr/mL, 5.84 hr, and 0.394 hr, respectively, and 2.87 ngxhr/mL, 3.73 hr, and 0.325 hr, respectively, from the solution. The smaller apparent mean first order absorption rate constant and longer elimination half-life from the caplet is due to the slow release of drug, thereby slowing its absorption and producing sustained plasma drug concentrations.

For more Absorption, Distribution and Excretion (Complete) data for PHENYLPROPANOLAMINE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Like other phenylisopropanolamines, small amounts of the drug are slowly metabolized in the liver to an active hydroxylated metabolite. About 80-90% of a dose of phenylpropanolamine is excreted unchanged in the urine within 24 hours. /Phenylpropanolamine hydrochloride/

Associated Chemicals

Wikipedia

L-Norpseudoephedrine

Drug Warnings

Several reports have linked the abuse of phenylpropanolamine with myocardial injury, especially when overdose is involved. ... The first case of phenylpropanolamine induced myocardial injury in a young woman who was using it at recommended doses for weight control /is presented/.

Evidence shows that post partum women may be at greater risk than the rest of the population of developing psychiatric disorders with the use of phenylpropanolamine at recommended doses and with overdose.

Although urinary retention and increased intraocular pressure may be associated with ephedrine, these adverse effects have not been observed in patients receiving therapeutic dosages of phenylpropanolamine. However, the drug should be used with caution in patients with glaucoma or prostatic hypertrophy. Phenylpropanolamine should be used with caution in patients with hyperthyroidism, cardiovascular disorders, hypertension, or diabetes mellitus. Patients should be instructed to discontinue phenylpropanolamine and consult their physician if nervousness, dizziness, or insomnia occurs. /Phenylpropanolamine hydrochloride/

For more Drug Warnings (Complete) data for PHENYLPROPANOLAMINE (13 total), please visit the HSDB record page.

Biological Half Life

The half-life ranges from 2.7 to 3.4 hrs. /Phenylpropanolamine hydrochloride/

Phenylpropanolamine reportedly has a half-life of 3-4 hours. /Phenylpropanolamine hydrochloride/

The bioavailability and pharmacokinetics of phenylpropanolamine hydrochloride (PPA HCl) from a controlled-release (CR) caplet and solution was studied in 12 male subjects, who received either a 75 mg PPA HCl CR caplet once daily or a 25 mg PPA HCl solution given three times a day. All subjects received the medication for 4 consecutive days. ... The mean elimination half-life for PPA HCl from the CR caplet was 5.84 hr and 3.73 hr, for the solution. ...

Use Classification

Methods of Manufacturing

General Manufacturing Information

Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.R)-: INACTIVE

Phenylpropanolamine is used clinically as a decongestant and an anorectic. On the street it may be sold illegally in "speed" look-alikes. The "speed" look-alikes often contain up to 50 mg of phenylpropanolamine as well as ephedrine and caffeine. Some of the slang names for these drugs are "pink ladies," "black beauties," and "speckled pups."

Present in a number of common diet aids and nasal decongestants having such names as Dexatrim, Contac, and Dimetapp.

Analytic Laboratory Methods

Analyte: phenylpropanolamine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /phenylpropanolamine bitartrate/

Analyte: phenylpropanolamine; matrix: chemical purity; procedure: dissolution in glacial acetic acid; addition of mercuric acetate and crystal violet indicator; titration with perchloric acid to a green endpoint /phenylpropanolamine bitartrate/

Analyte: phenylpropanolamine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /phenylpropanolamine hydrochloride/

For more Analytic Laboratory Methods (Complete) data for PHENYLPROPANOLAMINE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Interactions

Concomitant use /of/ phenylpropanolamine and indomethacin was associated with severe hypertension in one patient; hypertension did not occur when either drug was used alone. /Phenylpropanolamine hydrochloride/

Administration of phenylpropanolamine to patients who have received cyclopropane or halogenated hydrocarbon general anesthetics may result in arrhythmias. Arrhythmias, if they occur, may respond to administration of propranolol, a beta-adrenergic blocking agent. /Phenylpropanolamine hydrochloride/

The effects of caffeine and phenylpropanolamine are mediated through activation of the central and sympathetic nervous systems. Severe, life threatening, and occasionally fatal hypertensive reactions have been reported after their combined use. This study examined the possible pharmacokinetic interaction of phenylpropanolamine and caffeine. Sixteen normal subjects received combinations of caffeine, phenylpropanolamine, and placebo. In subjects receiving 400 mg caffeine plus 75 mg phenylpropanolamine, the mean (+ or - SEM) peak plasma caffeine concentration of 8.0 + or - 2.2 ug/mL was significantly greater than after 400 mg caffeine alone (2.1 + or - 0.3 ug/mL; t(24) = 2.4; p < 0.01). Physical side effects were more frequent after the phenylpropanolamine-caffeine combination than after either drug alone or after placebo. Greater increases in both systolic and diastolic blood pressures occurred after the combination than after either drug alone. These data indicate that phenylpropanolamine may enhance absorption or inhibit elimination of caffeine and may explain increased side effects reported after their combined use.

For more Interactions (Complete) data for PHENYLPROPANOLAMINE (15 total), please visit the HSDB record page.

Dates

Explore Compound Types